molecular formula C17H17N3O2 B8651967 2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline CAS No. 273749-30-7

2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline

Cat. No. B8651967
Key on ui cas rn: 273749-30-7
M. Wt: 295.34 g/mol
InChI Key: TVDUQLKSYKKNEJ-UHFFFAOYSA-N
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Patent
US06376664B1

Procedure details

A solution of 6 (0.85 g, 2.6 mmol) in 50 mL MeOH was mixed with 85 mg of Pd/C and hydrogenated with H2 at a pressure of 10 psi for 3 hours. The mixture was then filtered, and the solvent was removed to give 0.76 g (98%) of the title compound as a white solid. 1H NMR (CDCl3): δ 4.44 (s, 3H), 4.69-4.90 (m, 4H), 5.69 (broad s, 2H), 7.44 (d, J=7.8 Hz, 2H), 7.81-8.05 (m, 4H), 8.14 (d, J=1.6, 6.9 Hz, 1H); HRMS: Calcd. for C17H17N3O2 295.1321, found 295.1325.
Name
6
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:24][CH:4]([C:5]2[C:13]3[N:12]=[C:11]([C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=4[N+:20]([O-])=O)[N:10]([CH3:23])[C:9]=3[CH:8]=[CH:7][CH:6]=2)[O:3][CH2:2]1>CO.[Pd]>[CH2:1]1[O:24][CH:4]([C:5]2[C:13]3[N:12]=[C:11]([C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=4[NH2:20])[N:10]([CH3:23])[C:9]=3[CH:8]=[CH:7][CH:6]=2)[O:3][CH2:2]1

Inputs

Step One
Name
6
Quantity
0.85 g
Type
reactant
Smiles
C1COC(C2=CC=CC=3N(C(=NC32)C3=C(C=CC=C3)[N+](=O)[O-])C)O1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
85 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C1COC(C2=CC=CC=3N(C(=NC32)C3=C(C=CC=C3)N)C)O1
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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